molecular formula C13H13NO2S B1527572 4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid CAS No. 1455970-53-2

4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid

Cat. No. B1527572
CAS RN: 1455970-53-2
M. Wt: 247.31 g/mol
InChI Key: XRMWITIDLQUEDS-UHFFFAOYSA-N
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Description

4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid, also known as 4-[2-thiophene-3-yl-ethylamino]benzoic acid (TTEBA), is a derivative of benzoic acid, which is a type of carboxylic acid. It is a white crystalline solid with a molecular weight of 254.28 g/mol and a melting point of 122-124°C. TTEBA is an important intermediate for the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of various drugs, such as thiophene derivatives, anticonvulsants, and antibiotics.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Thiophene derivatives are used as reactants in the synthesis of pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals due to their diverse biological activities .

Photocatalytic Water Splitting

Water-soluble polythiophenes, which can be derived from thiophene compounds, serve as photosensitizers in photocatalytic systems for hydrogen production .

Antimicrobial Agents

Some thiophene derivatives exhibit significant inhibitory effects against various microorganisms, making them potential candidates for antimicrobial agents .

Anticancer and Anti-atherosclerotic Agents

Thiophene compounds are used in the synthesis of agents with anticancer and anti-atherosclerotic properties, highlighting their therapeutic importance .

Organic Semiconductors

Thiophene-mediated molecules play a crucial role in the development of organic semiconductors, which are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Metal Complexing Agents

Due to their ability to act as ligands, thiophene derivatives are utilized as metal complexing agents in various chemical processes .

Insecticide Development

The structural properties of thiophenes allow for their use in developing insecticides, contributing to pest control strategies .

Chemical Substitution Reactions

Thiophenes undergo nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring, which is fundamental in synthetic chemistry .

properties

IUPAC Name

4-(2-thiophen-3-ylethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(16)11-1-3-12(4-2-11)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMWITIDLQUEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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